molecular formula C13H18N2O B14067858 (2,5-Dimethylphenyl)(piperazin-1-yl)methanone

(2,5-Dimethylphenyl)(piperazin-1-yl)methanone

Cat. No.: B14067858
M. Wt: 218.29 g/mol
InChI Key: GBNRCDRTJPBVPA-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a piperazine ring attached to a 2,5-dimethylphenyl group via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,5-dimethylphenylamine with piperazine in the presence of a suitable catalyst. One common method involves the use of formaldehyde and acetic acid as reagents, with the reaction being carried out in an aqueous medium . The reaction conditions usually require stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the methanone group would produce the corresponding alcohol.

Scientific Research Applications

(2,5-Dimethylphenyl)(piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The inhibition of MAGL leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(piperazin-1-yl)methanone
  • (2,4-Dimethylphenyl)(piperazin-1-yl)methanone
  • (2,3-Dimethylphenyl)(piperazin-1-yl)methanone

Uniqueness

(2,5-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and interactions with molecular targets. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s binding affinity and selectivity towards different receptors and enzymes .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,5-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-3-4-11(2)12(9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

GBNRCDRTJPBVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCNCC2

Origin of Product

United States

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